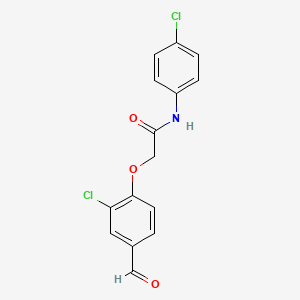

2-(2-chloro-4-formylphenoxy)-N-(4-chlorophenyl)acetamide

Description

Properties

IUPAC Name |

2-(2-chloro-4-formylphenoxy)-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO3/c16-11-2-4-12(5-3-11)18-15(20)9-21-14-6-1-10(8-19)7-13(14)17/h1-8H,9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWYRRZLFANIDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)C=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-formylphenoxy)-N-(4-chlorophenyl)acetamide typically involves the following steps:

Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-chloro-4-formylphenol with an appropriate base, such as sodium hydroxide, to form the phenoxide ion.

Acylation Reaction: The phenoxide ion is then reacted with chloroacetyl chloride in the presence of a base like pyridine to form the acetamide intermediate.

Coupling Reaction: The acetamide intermediate is then coupled with 4-chloroaniline under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine), to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-formylphenoxy)-N-(4-chlorophenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-formylphenoxy)-N-(4-chlorophenyl)acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. If used as an anticancer agent, it may induce apoptosis in cancer cells by targeting specific molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparison of Acetamide Derivatives and Their Bioactivities

Key Observations:

- Chlorine and Formyl Groups: The 2-chloro-4-formylphenoxy group in the target compound likely enhances lipophilicity compared to non-halogenated analogs, improving membrane permeability . In contrast, the nitrophenyl group in 2-(4-formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide increases electron-withdrawing effects, favoring electrophilic reactions .

- Insecticidal Activity: Pyridine-containing analogs (e.g., N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) demonstrate superior insecticidal potency (LC₅₀ = 0.8 μg/mL) compared to acetamiprid, highlighting the role of heterocyclic moieties in bioactivity .

- Hydrogen Bonding : N-(4-chlorophenyl)acetamides with methoxy or fluoro substituents (e.g., N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide) exhibit distinct crystal packing via N–H···O and C–H···O interactions, influencing solubility and stability .

Key Insights:

- Reactivity of Formyl Group : The formyl group in the target compound enables condensation reactions, as seen in the synthesis of Schiff base ligands .

- Crystal Packing: Chlorine and fluorine substituents induce steric and electronic effects, leading to varied dihedral angles (e.g., 6.3° in N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide vs. 81.9° in N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide), affecting material properties .

Biological Activity

2-(2-chloro-4-formylphenoxy)-N-(4-chlorophenyl)acetamide is an organic compound belonging to the acetamide class, characterized by its unique structure that includes chloro and formyl groups attached to a phenoxy ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Formula : C15H12Cl2N2O3

- Molecular Weight : 289.71 g/mol

- CAS Number : 792945-83-6

- IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Phenoxy Intermediate : Reacting 2-chloro-4-formylphenol with sodium hydroxide to form the phenoxide ion.

- Acylation Reaction : The phenoxide ion is reacted with chloroacetyl chloride in the presence of pyridine.

- Coupling Reaction : The resulting acetamide intermediate is coupled with 4-chloroaniline using a coupling agent like EDCI and a catalyst such as DMAP.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Activity : It may inhibit bacterial growth by disrupting cell wall synthesis or protein function.

- Anticancer Activity : Potentially induces apoptosis in cancer cells by targeting key signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

In vitro studies have evaluated the cytotoxicity of this compound against different cancer cell lines, including liver carcinoma (HEPG2). The half-maximal inhibitory concentration (IC50) values were determined using MTT assays, revealing dose-dependent cytotoxic effects. Notably, compounds with similar structural features have shown promising results in reducing cell viability, indicating potential for further development as anticancer agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Structure | X | Antimicrobial, Anticancer |

| 2-(2-chloro-4-formylphenoxy)propanoic acid | Structure | Y | Moderate Antimicrobial |

| N-(4-chlorophenyl)-2-chloroacetamide | Structure | Z | Low Anticancer Activity |

Note: IC50 values are hypothetical and should be replaced with actual data from research findings.

Case Studies

- Case Study on Anticancer Efficacy : In a controlled study, researchers evaluated the efficacy of this compound against HEPG2 cells. The compound demonstrated significant cytotoxicity, with an IC50 value indicating effective inhibition at micromolar concentrations. This suggests a potential pathway for developing new cancer therapeutics based on this compound's structure .

- Antimicrobial Testing : Another study focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound was tested against standard bacterial strains, showing notable inhibition zones compared to control groups, highlighting its potential as an antibacterial agent .

Q & A

Q. Q1. What synthetic routes are employed to prepare 2-(2-chloro-4-formylphenoxy)-N-(4-chlorophenyl)acetamide, and how are critical reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous acetamides like N-(4-chlorophenyl)-2-(hydroxyimino)acetamide are prepared by reacting chloral hydrate with substituted anilines under acidic conditions (e.g., HCl) at elevated temperatures (~348 K) . Key optimizations include:

- Reagent stoichiometry : Ensuring molar equivalence between the phenoxy chloride intermediate and the amine nucleophile.

- Temperature control : Maintaining reflux conditions to drive the reaction while avoiding decomposition.

- Work-up : Isolation via precipitation in ice-cold water and recrystallization from ethanol for purity .

Characterization involves FT-IR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (aromatic protons, formyl group at ~9.8 ppm), and X-ray crystallography for structural confirmation .

Structural Elucidation via X-ray Crystallography

Q. Q2. What methodologies are used to resolve the crystal structure of this compound, and how are data quality issues addressed?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å). Key steps include:

- Absorption correction : Applied via multi-scan methods to mitigate intensity loss .

- Structure refinement : Using SHELXL for least-squares minimization, with R-factors (e.g., R₁ < 0.05) ensuring precision .

- Hydrogen bonding analysis : Programs like Mercury visualize interactions (e.g., N–H⋯O, C–H⋯O) critical for stabilizing layered or helical packing .

Validation tools (e.g., PLATON) check for missed symmetry or disorder, while the CIF file deposition ensures reproducibility .

Intermolecular Interactions and Stability

Q. Q3. How do hydrogen-bonding networks influence the compound’s crystallographic stability and solubility?

Methodological Answer: Intermolecular forces are mapped via SCXRD. For example:

- Intramolecular C–H⋯O bonds form 6-membered rings, reducing conformational flexibility .

- Intermolecular N–H⋯O/N–H⋯N bonds create infinite chains or layers, enhancing thermal stability .

Quantitative analysis uses hydrogen bond geometry (e.g., D–H⋯A distances, angles) tabulated in crystallographic reports . Solubility is inversely related to packing density; bulky substituents (e.g., 4-chlorophenyl) reduce solubility in polar solvents due to hydrophobic interactions .

Advanced Challenges in Data Refinement

Q. Q4. How are data contradictions resolved during crystallographic refinement, particularly for disordered regions?

Methodological Answer: Disorder is addressed via:

- Multi-component modeling : Splitting atoms into partial occupancy sites (e.g., for rotating substituents) .

- Restraints : Applying geometric constraints (e.g., DFIX in SHELXL) to bond lengths/angles for unstable moieties .

- Twinning analysis : Using TWIN/BASF commands in SHELXL to refine twinned crystals, common in low-symmetry space groups .

Validation metrics (e.g., Rint > 0.05) flag potential issues, requiring re-examination of integration parameters or data completeness .

Derivative Design for Biological Activity

Q. Q5. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) analyzed?

Methodological Answer: SAR studies focus on:

- Electron-withdrawing groups : Substituting the formyl group with nitro or cyano enhances electrophilicity, improving enzyme inhibition .

- Heterocyclic replacements : Replacing the phenoxy group with benzothiazole or pyridine rings modulates binding affinity (e.g., via π-π stacking) .

In vitro assays (e.g., enzyme inhibition, cytotoxicity) are paired with docking simulations (AutoDock Vina) to predict binding modes. For example, derivatives with extended conjugation show improved interaction with hydrophobic enzyme pockets .

Analytical Method Development

Q. Q6. What advanced spectroscopic techniques are used to resolve overlapping signals in NMR analysis?

Methodological Answer:

- 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings, resolving aromatic/amide proton overlaps .

- Variable temperature (VT) NMR : Suppresses exchange broadening in dynamic systems (e.g., rotamers) .

- DOSY : Distinguishes species by diffusion coefficients in mixtures (e.g., synthetic byproducts) .

Computational Modeling

Q. Q7. How are DFT calculations applied to predict electronic properties and reaction mechanisms?

Methodological Answer:

- Geometry optimization : Using B3LYP/6-311+G(d,p) to minimize energy and compute molecular orbitals .

- Reaction pathway mapping : IRC (intrinsic reaction coordinate) analysis identifies transition states for key steps (e.g., Wolff–Kishner reduction) .

- NBO analysis : Quantifies charge transfer in hydrogen bonds (e.g., LP(O) → σ*(N–H)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.